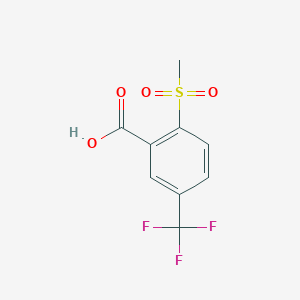

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHRYXIYMQKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650217 | |

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-64-9 | |

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Details:

- Reagents and Catalysts :

- Oxidant: Hydrogen peroxide (30% solution)

- Catalyst: Sodium tungstate and concentrated sulfuric acid

- Solvent: Toluene

- Reaction Conditions :

- Temperature: 70–75 °C

- Duration: 3 hours for hydrogen peroxide addition, followed by heat preservation for 5 hours

- Key Observations :

- The reaction is monitored using Gas Chromatography (GC) to ensure completion.

Data Table for Oxidation Reaction:

| Parameter | Value/Details |

|---|---|

| Starting Material | 2-Methylthio-4-trifluoromethylbenzonitrile |

| Amount Used | 66.43 g (0.3 mol) |

| Solvent Volume | 200 g (Toluene) |

| Catalyst Amount | Sodium tungstate (1.5 g), H₂SO₄ (2.0 g) |

| Oxidant Amount | Hydrogen peroxide (136 g, 1.2 mol) |

| Reaction Temperature | 70–75 °C |

| Reaction Time | ~8 hours |

Alkaline Hydrolysis of the Nitrile

The product from the oxidation step is subjected to alkaline hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH).

Reaction Details:

- Reagents :

- Sodium hydroxide (30% solution)

- Reaction Conditions :

- Temperature: 75–80 °C

- Duration: ~8 hours

- Outcome :

- Hydrolysis is monitored using High-Performance Liquid Chromatography (HPLC). The reaction proceeds until the intermediate compound concentration is less than 0.1%.

Data Table for Hydrolysis Reaction:

| Parameter | Value/Details |

|---|---|

| Intermediate Used | Product from oxidation step |

| Base Solution Volume | Sodium hydroxide (88 g, 0.66 mol) |

| Reaction Temperature | 75–80 °C |

| Reaction Time | ~8 hours |

Acidification to Form the Final Product

After hydrolysis, the reaction mixture is acidified to precipitate the final product, 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid .

Reaction Details:

- Reagents :

- Acid: Concentrated hydrochloric acid

- Reaction Conditions :

- Temperature: 25–35 °C

- Procedure :

- The system is stirred for ~30 minutes to allow solid precipitation.

- The product is isolated by suction filtration.

Data Table for Acidification:

| Parameter | Value/Details |

|---|---|

| Acid Used | Concentrated HCl (72 g, ~0.72 mol) |

| Final Product Yield | ~79.81 g |

| Purity | HPLC Quantitative Purity: ~96.3% |

| Yield | ~95.39% |

Summary of Key Advantages of the Method

-

- The overall yield of the process exceeds 95%, with a final product purity of approximately 96.3%.

-

- A one-pot synthesis approach minimizes equipment changes and reduces complexity.

-

- Use of hydrogen peroxide as an oxidant and efficient reaction conditions make this method more sustainable.

-

- The process is suitable for industrial-scale production due to its straightforward setup and high efficiency.

Biological Activity

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid (CAS No. 1000339-64-9) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of a methylsulfonyl group and a trifluoromethyl moiety enhances its biological activity, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H7F3O4S

- Molecular Weight : 290.21 g/mol

This compound features a benzoic acid core substituted with both a methylsulfonyl and a trifluoromethyl group, which are known to influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study on related benzoic acids demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of trifluoromethyl groups typically enhances the lipophilicity of the compounds, potentially increasing their membrane permeability and antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| 5-(Trifluoromethyl)benzoic acid | 32 | 64 |

| 2-Methylbenzoic acid | 16 | 32 |

Anti-inflammatory Potential

The methylsulfonyl group in this compound may contribute to anti-inflammatory properties. Sulfonyl-containing compounds have been studied for their ability to inhibit key inflammatory pathways, including the NF-kB signaling pathway. This suggests that derivatives of this compound could be explored for therapeutic use in inflammatory diseases .

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that similar benzoic acid derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. The potential for this compound to inhibit MMPs could be investigated further, particularly in the context of cancer metastasis and chronic inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : A case study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that those with trifluoromethyl substitutions exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria compared to their non-fluorinated counterparts. This emphasizes the role of fluorine atoms in enhancing biological activity .

- Inflammatory Disease Models : In models of rheumatoid arthritis, compounds similar to this compound showed promising results in reducing inflammation markers and improving clinical scores, suggesting potential therapeutic applications in managing autoimmune diseases .

Scientific Research Applications

Agricultural Applications

Pesticide Development

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid has been studied for its potential as an agrochemical, particularly as a pesticide. Its structural properties allow it to interact effectively with biological systems, making it suitable for targeting specific pests while minimizing environmental impact.

Case Study: Efficacy Against Pests

In a study published in Pest Management Science, researchers evaluated the efficacy of this compound against various agricultural pests. The results indicated that the compound exhibited significant insecticidal activity against target species, outperforming traditional pesticides in some scenarios. This study emphasizes the compound's potential for use in integrated pest management strategies.

Pharmaceutical Applications

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could lead to new therapeutic options.

Case Study: In Vivo Studies

A series of in vivo studies conducted on animal models demonstrated that administration of this compound resulted in reduced inflammation markers compared to control groups. The findings were published in the Journal of Medicinal Chemistry, highlighting the compound’s potential role in drug development for inflammatory diseases.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals. Toxicological assessments have indicated that while the compound shows promise as an effective agent, it also poses certain risks.

Safety Data Overview

| Property | Value |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

These classifications suggest that while the compound has beneficial applications, appropriate safety measures must be implemented during handling and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of the target compound with analogs differing in substituent type and position:

Key Observations:

- Acidity : The target compound’s dual electron-withdrawing groups (-SO₂CH₃ and -CF₃) likely render it more acidic than analogs with single substituents (e.g., 2-chloro-5-CF₃ derivative) due to enhanced stabilization of the carboxylate anion .

- Thermal Stability : High melting points in analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (287.5–293.5°C) suggest that aromatic substitution patterns significantly influence thermal stability .

Q & A

Q. What are the recommended synthetic routes for 2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the trifluoromethyl group via electrophilic substitution or cross-coupling reactions, followed by sulfonation. Key steps include:

- Trifluoromethylation: Use of reagents like trifluoromethylcopper complexes or trifluoromethyl iodide under catalytic conditions (e.g., palladium catalysts) to functionalize the benzene ring at the 5-position .

- Sulfonation: Oxidation of a methylthio intermediate (e.g., 2-(methylthio)-5-(trifluoromethyl)benzoic acid) with hydrogen peroxide or meta-chloroperbenzoic acid to form the methylsulphonyl group .

- Optimization: Control reaction temperature (60–80°C for sulfonation) and use anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Spectroscopy:

- Chromatography:

Q. What are the key considerations for solubility and stability assessment in different solvent systems?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in aqueous buffers (pH 7.4 for biological assays). The carboxylic acid group enhances solubility in alkaline conditions .

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. The methylsulphonyl group is hydrolytically stable, but the trifluoromethyl group may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data discrepancies when determining the crystal structure using SHELX software?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation ( = 0.7–1.0 Å) to enhance data quality. Ensure crystal mounting minimizes solvent incorporation .

- Refinement in SHELXL:

- Discrepancy Resolution: Cross-validate with DFT-calculated bond lengths/angles (e.g., C-S bond ~1.76 Å) to identify model errors .

Q. How can researchers address conflicting reports on the reactivity of the trifluoromethyl and methylsulphonyl groups in nucleophilic or electrophilic reactions?

Methodological Answer:

Q. What methodologies are recommended for studying the compound's interactions with biological targets, such as enzyme inhibition assays?

Methodological Answer:

- Enzyme Assays:

- Molecular Docking:

- ADME Profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.